molecular formula C20H21NO2 B584266 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate CAS No. 1186236-75-8

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate

Cat. No.: B584266
CAS No.: 1186236-75-8
M. Wt: 307.393
InChI Key: XJXAZBCFRJTJGS-UHFFFAOYSA-N
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Description

This compound is characterized by its biphenyl and piperidine moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include:

    Reagents: Biphenyl-4-boronic acid, vinyl piperidine-1-carboxylate, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Typically conducted at room temperature to 80°C.

    Reaction Time: Several hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions for higher yields and purity. This includes using continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the vinyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate finds applications in diverse scientific research areas, including:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biphenyl and piperidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Biphenyl-4-yl)ethyl piperidine-1-carboxylate
  • 1-(Biphenyl-4-yl)methyl piperidine-1-carboxylate
  • 1-(Biphenyl-4-yl)propyl piperidine-1-carboxylate

Uniqueness

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate is unique due to its vinyl group, which imparts distinct reactivity and chemical behavior compared to its ethyl, methyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug discovery.

Properties

IUPAC Name

1-(4-phenylphenyl)ethenyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16(23-20(22)21-14-6-3-7-15-21)17-10-12-19(13-11-17)18-8-4-2-5-9-18/h2,4-5,8-13H,1,3,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXAZBCFRJTJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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